2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide
Description
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a methoxy-substituted phenyl group linked through a propanamide backbone.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-13(2)18(22)21-20-11-14-5-7-15(23-3)8-6-14/h4-11,13H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJEZJTUTKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common route starts with the bromination of 4-methylpropiophenone to form 2-bromo-4-methylpropiophenone. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sodium hydroxide for neutralization, and methylamine hydrochloride for methamination. Reaction conditions often involve controlled temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action for 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways and produce various effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylpropiophenone: An intermediate in the synthesis of the target compound.
4-methoxybenzaldehyde: Another intermediate used in the synthesis.
2-bromo-4′-methoxyacetophenone: A structurally similar compound with different functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
